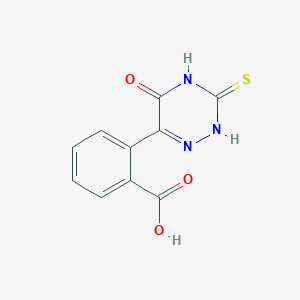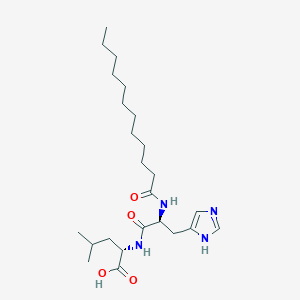
3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromine atom at the 4-position of the pyrazole ring and a methylbutanone group attached to the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one typically involves the reaction of 4-bromo-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 4-bromo-1H-pyrazole with 3-chloro-3-methylbutan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
化学反応の分析
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylbutanone group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The carbonyl group in the methylbutanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 3-(4-substituted-1H-pyrazol-1-yl)-3-methylbutan-2-one derivatives.
Oxidation: Formation of 3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid.
Reduction: Formation of 3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-ol.
科学的研究の応用
3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation .
類似化合物との比較
Similar Compounds
- 4-Bromo-1H-pyrazole
- 3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutan-2-one is unique due to its specific substitution pattern and the presence of the methylbutanone group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to undergo various chemical transformations and its potential pharmacological properties make it a valuable compound in research and industrial applications .
特性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
3-(4-bromopyrazol-1-yl)-3-methylbutan-2-one |
InChI |
InChI=1S/C8H11BrN2O/c1-6(12)8(2,3)11-5-7(9)4-10-11/h4-5H,1-3H3 |
InChIキー |
UEILAUUPIYYLBD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C)(C)N1C=C(C=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)


![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)

![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)


![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)
![5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12940106.png)
